Superior Aqueous Solubility Conferred by XLogP3 = 0 Relative to Higher‑Lipophilicity Pyrimidine‑2‑ol Derivatives
5-(4-(Hydroxymethyl)phenyl)pyrimidin-2-ol exhibits a computed XLogP3 value of 0, indicating a hydrophilic character that facilitates aqueous formulation and reduces non‑specific protein binding [1]. In contrast, related pyrimidine‑2‑ol derivatives bearing electron‑withdrawing or lipophilic substituents display markedly higher XLogP3 values. For example, 5-(3,4‑difluorophenyl)pyrimidin-2-ol has an XLogP3 of 1.1, and 5‑nitropyrimidin-2-ol has an XLogP3 of -0.7 [2] . The XLogP3 = 0 of the target compound positions it in a balanced hydrophilicity range that is often associated with favourable oral bioavailability and ease of handling in biological assays.
| Evidence Dimension | Computed XLogP3 (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 0 |
| Comparator Or Baseline | 5-(3,4‑Difluorophenyl)pyrimidin-2-ol: XLogP3 = 1.1; 5‑Nitropyrimidin-2-ol: XLogP3 = -0.7 |
| Quantified Difference | ΔXLogP3 = -1.1 vs difluoro analogue; ΔXLogP3 = +0.7 vs nitro analogue |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
The XLogP3 = 0 value signals an inherently balanced hydrophilic‑lipophilic profile that reduces the need for formulation additives and simplifies assay development relative to more lipophilic pyrimidine‑2‑ol derivatives.
- [1] PubChem. (2025). 5-(4-(Hydroxymethyl)phenyl)pyrimidin-2-ol (CID 53222249). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/53222249 View Source
- [2] PubChem. (2025). 5-(3,4‑Difluorophenyl)pyrimidin-2-ol (CID 134129612). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/134129612 View Source
